2-((3,4-Dimethylphenyl)thio)pentan-3-one
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Overview
Description
2-((3,4-Dimethylphenyl)thio)pentan-3-one is an organic compound with the molecular formula C13H18OS and a molecular weight of 222.35 g/mol . This compound is characterized by the presence of a thioether group attached to a pentanone backbone, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Dimethylphenyl)thio)pentan-3-one typically involves the reaction of 3,4-dimethylthiophenol with a suitable pentanone derivative under controlled conditions. One common method is the nucleophilic substitution reaction where the thiophenol acts as a nucleophile, attacking the carbonyl carbon of the pentanone derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-((3,4-Dimethylphenyl)thio)pentan-3-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((3,4-Dimethylphenyl)thio)pentan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((3,4-Dimethylphenyl)thio)pentan-3-one involves its interaction with specific molecular targets and pathways. The thioether group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The carbonyl group can also interact with nucleophiles, leading to the formation of various derivatives with different biological activities .
Comparison with Similar Compounds
Similar Compounds
3-Pentanone: A simple ketone with a similar pentanone backbone but lacking the thioether group.
2-((4-(2,3-Dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methylphenyl)acetamide: A compound with a similar thioether group but a more complex structure.
Uniqueness
2-((3,4-Dimethylphenyl)thio)pentan-3-one is unique due to the presence of both the thioether and carbonyl groups, which allow it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in synthetic chemistry and potential biological activities .
Properties
Molecular Formula |
C13H18OS |
---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)sulfanylpentan-3-one |
InChI |
InChI=1S/C13H18OS/c1-5-13(14)11(4)15-12-7-6-9(2)10(3)8-12/h6-8,11H,5H2,1-4H3 |
InChI Key |
CCARJXPQAVVWSF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)SC1=CC(=C(C=C1)C)C |
Origin of Product |
United States |
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